3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
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Overview
Description
3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride is a versatile chemical compound with significant potential in various scientific research fields. It is characterized by the presence of a difluorocyclobutane ring, a pyrazole moiety, and an amine group, making it a unique structure for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The pyrazole ring can undergo reduction under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include imines, amides, dihydropyrazoles, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutane ring and pyrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride stands out due to its enhanced stability and solubility provided by the dihydrochloride salt form. Its unique combination of a difluorocyclobutane ring and pyrazole moiety also offers distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,3-difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3.2ClH/c9-8(10)4-7(11,5-8)6-13-3-1-2-12-13;;/h1-3H,4-6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVMEOKMWZECSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN2C=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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